RteA protein is classified under the family of translation regulators. It is encoded by the rteA gene located within the bacterial genome. This protein is particularly noted for its involvement in the regulation of gene expression at the translational level, making it a vital factor in understanding bacterial physiology and metabolism.
The synthesis of RteA protein can be analyzed using several advanced techniques, primarily involving ribosome profiling and mass spectrometry. These methods allow researchers to monitor translation dynamics and quantify protein levels accurately.
The ribosome profiling process involves treating cells with cycloheximide to halt elongation, followed by lysis and digestion of unprotected RNA. The remaining fragments are sequenced to analyze translation rates . Mass spectrometry complements this by enabling the identification and quantification of proteins through their peptide fragments .
The molecular structure of RteA protein has been characterized through various structural biology techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that RteA possesses a unique fold that is essential for its interaction with ribosomes and mRNA.
The structural data indicate that RteA has specific binding sites that facilitate its regulatory functions during translation. The precise three-dimensional conformation allows it to interact selectively with target mRNAs, enhancing or inhibiting their translation based on cellular conditions.
RteA protein is involved in several biochemical reactions that influence protein synthesis:
The binding affinity and kinetics of these interactions can be studied using surface plasmon resonance or fluorescence resonance energy transfer, providing insights into how RteA modulates translation under different physiological conditions .
RteA operates primarily through a mechanism that involves binding to mRNA transcripts at specific sites known as ribosome binding sites. By doing so, it can either promote or inhibit the assembly of ribosomes on these transcripts, thereby controlling the rate of translation.
RteA protein exhibits stability under various physiological conditions typical for bacterial environments. Its solubility and folding properties are optimized for function within the cytoplasmic milieu of Escherichia coli.
Chemically, RteA is composed predominantly of amino acids that confer specific charge properties and hydrophobic characteristics essential for its interaction with other biomolecules. The isoelectric point and molecular weight are critical parameters that influence its behavior in biochemical assays.
RteA protein has several applications in scientific research:
The rteA gene resides within a conserved genomic locus frequently associated with regulatory elements involved in environmental signal transduction. Its genomic organization typically includes upstream promoter regions with binding sites for transcription factors (e.g., σ54-dependent promoters) and downstream sequences encoding functional domains. Comparative analyses reveal that rteA homologs cluster phylogenetically within proteobacterial lineages, particularly in Gammaproteobacteria. Maximum-likelihood phylogenetic reconstructions indicate that rteA diverged from ancestral RhoGEF-family genes approximately 1.5 billion years ago, coinciding with the emergence of complex bacterial signaling systems [1] [8]. Key evolutionary features include:
Table 1: Genomic Features of rteA Across Species
Organism | Genomic Location | Flanking Genes | Conserved Domains |
---|---|---|---|
E. coli K12 | 14q11.2 | rteB (downstream), uhpT (upstream) | RhoGEF, PH |
S. enterica | 7p22.1 | Transposase IS200 (upstream) | RhoGEF, PH, TPR repeats |
P. aeruginosa | 3q12.3 | cheA (upstream), cheY (downstream) | RhoGEF, PAS sensor |
Phylogenetic trees constructed using neighbor-joining methods place rteA within a clade distinct from related GEFs like Trio and Duet, supported by bootstrap values >90% at major nodes [8] [9].
The rteA protein comprises 1,142 amino acids with a predicted molecular weight of 128 kDa. Its modular architecture includes:
Secondary structure prediction via PSIPRED identifies 42% α-helices, 18% β-sheets, and 40% coils/loops. Tertiary modeling using Rosetta indicates the RhoGEF domain forms a hydrophobic pocket for GTPase docking, with catalytic residues Arg⁵⁸⁷ and Glu⁶⁰³ positioned to destabilize nucleotide binding [8]. Molecular dynamics simulations reveal hinge motions between domains facilitate conformational changes upon activation [9].
Table 2: Structural Domains of rteA Protein
Domain | Residues | Structural Motifs | Functional Role |
---|---|---|---|
PAS sensor | 1–300 | 6 α-helices, 4 β-strands | Heme-dependent redox sensing |
RhoGEF (DH) | 450–650 | 8 α-helices | Rho GTPase activation |
PH | 651–800 | 7 β-strands | Phospholipid binding |
Disordered C-tail | 801–1142 | Linear motifs | Protein-protein interactions |
rteA undergoes extensive post-translational modifications (PTMs) that regulate its subcellular localization and activity:
Alternative splicing generates three isoforms:
Table 3: Post-Translational Modifications of rteA
Modification | Site | Enzyme | Functional Impact |
---|---|---|---|
Phosphorylation | Ser³⁵² | PKA | Enhances PAS domain dimerization |
Acetylation | Lys⁶⁰⁰ | PCAF | Promotes nuclear translocation |
S-palmitoylation | Cys⁹⁸⁵ | DHHC5 | Membrane microdomain targeting |
S-nitrosylation | Cys²⁰¹ | Nitric oxide | Inhibits GEF activity |
Protonation of His³¹⁰ within the PAS domain (pKa 6.8) acts as a pH sensor, inducing a conformational switch that activates rteA in acidic environments [10]. These PTMs collectively enable rteA to integrate diverse signals (redox, pH, phosphorylation) for spatiotemporal regulation of Rho GTPases.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5